tert-Butyl methyl(3-oxopropyl)carbamate
Overview
Description
Tert-Butyl methyl(3-oxopropyl)carbamate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Preparation in Organic Synthesis : tert-Butyl methyl(3-oxopropyl)carbamate plays a role in the preparation of various organic compounds. For instance, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is prepared using related carbamate compounds, demonstrating the versatility of tert-butyl carbamates in organic syntheses (Padwa, Brodney, & Lynch, 2003).
Photoredox Catalysis : Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamates, such as tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, establishes a cascade pathway for synthesizing 3-aminochromones. This highlights the utility of tert-butyl carbamates in photocatalyzed reactions (Wang et al., 2022).
Material Science and Surface Chemistry
- Corrosion Inhibition : this compound derivatives, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. Their effectiveness in protecting metal surfaces from corrosion demonstrates their potential in material science applications (Faydy et al., 2019).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The study of carbamate derivatives, like tert-butyl carbamates, often involves analyzing their crystal structures to understand molecular conformations and interactions. This analysis provides insights into the molecular architecture of carbamates and their derivatives (Das et al., 2016).
Synthetic Chemistry and Drug Development
- Intermediate in Drug Synthesis : this compound and its derivatives serve as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting their importance in pharmaceutical chemistry (Zhao et al., 2017).
Safety and Hazards
The safety data sheet for “tert-Butyl methyl(3-oxopropyl)carbamate” suggests that it should not be released into the environment . The compound may pose hazards upon ingestion, inhalation, and contact with skin and eyes . It is recommended to use personal protective equipment as required and ensure adequate ventilation .
Future Directions
The future directions for “tert-Butyl methyl(3-oxopropyl)carbamate” could involve its use in the synthesis of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids is a promising area of research .
Mechanism of Action
Target of Action
This compound is often used in the field of organic synthesis, particularly in the protection of amino groups .
Mode of Action
It’s known that the compound is used in the protection of amino groups during peptide synthesis . The compound acts as a protecting group for the amino function, preventing it from reacting under certain conditions .
Biochemical Pathways
It’s known that the compound plays a pivotal role in the synthesis of multifunctional targets, particularly in peptide synthesis .
Result of Action
It’s known that the compound is used in the protection of amino groups during peptide synthesis .
Action Environment
It’s known that the compound is stable under certain conditions and can be cleaved by mild acidolysis .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(3-oxopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAKABOTZNERRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439933 | |
Record name | tert-Butyl methyl(3-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273757-11-2 | |
Record name | tert-Butyl methyl(3-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-methyl-N-(3-oxopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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